6-[(3-chlorophenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one 6-[(3-chlorophenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one
Brand Name: Vulcanchem
CAS No.: 344262-91-5
VCID: VC5020406
InChI: InChI=1S/C23H18ClN5OS/c24-16-6-3-4-14(10-16)13-31-23-26-22-25-12-18-20(29(22)27-23)11-19-17-7-2-1-5-15(17)8-9-28(19)21(18)30/h1-7,10,12,19H,8-9,11,13H2
SMILES: C1CN2C(CC3=C(C2=O)C=NC4=NC(=NN34)SCC5=CC(=CC=C5)Cl)C6=CC=CC=C61
Molecular Formula: C23H18ClN5OS
Molecular Weight: 447.94

6-[(3-chlorophenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one

CAS No.: 344262-91-5

Cat. No.: VC5020406

Molecular Formula: C23H18ClN5OS

Molecular Weight: 447.94

* For research use only. Not for human or veterinary use.

6-[(3-chlorophenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one - 344262-91-5

Specification

CAS No. 344262-91-5
Molecular Formula C23H18ClN5OS
Molecular Weight 447.94
IUPAC Name 6-[(3-chlorophenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one
Standard InChI InChI=1S/C23H18ClN5OS/c24-16-6-3-4-14(10-16)13-31-23-26-22-25-12-18-20(29(22)27-23)11-19-17-7-2-1-5-15(17)8-9-28(19)21(18)30/h1-7,10,12,19H,8-9,11,13H2
Standard InChI Key GWXSABDYOSQHRQ-UHFFFAOYSA-N
SMILES C1CN2C(CC3=C(C2=O)C=NC4=NC(=NN34)SCC5=CC(=CC=C5)Cl)C6=CC=CC=C61

Introduction

The compound 6-[(3-chlorophenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[11.8.0.0^{3,11}.0^{4,8}.0^{16,21}]henicosa-3(11),5,7,9,16(21),17,19-heptaen-12-one is a complex organic molecule with a molecular formula of C23H18ClN5OS and a molecular weight of 447.94 g/mol. It features a pentacyclic structure with multiple nitrogen atoms, indicating potential biological activity due to its complex architecture.

Biological Activity and Potential Applications

While specific biological activity data for this compound is not available, compounds with similar structures often exhibit potential as pharmaceutical agents due to their complex molecular architecture. For instance, compounds with pentacyclic structures may have applications in drug development due to their ability to interact with biological targets.

Research Findings and Future Directions

Given the lack of detailed research findings on this specific compound, future studies could focus on its synthesis, characterization, and potential biological activities. Techniques such as NMR spectroscopy and mass spectrometry would be essential for confirming its structure and assessing its stability and reactivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator